molecular formula C16H22FNO2S B2802259 N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1396884-82-4

N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2802259
CAS No.: 1396884-82-4
M. Wt: 311.42
InChI Key: BBXIRCTUQVLMNL-UHFFFAOYSA-N
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Description

N-(2-Cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide (CAS: 435294-90-9, molecular formula: C₂₀H₂₂FNOS) is a synthetic acetamide derivative characterized by a cyclohexyl-hydroxyethylamine moiety linked to a 4-fluorophenylthio group via an acetamide bridge. The compound’s structure combines a hydrophobic cyclohexyl group with a polar hydroxyethyl substituent, which may enhance solubility and bioavailability compared to simpler cyclohexyl derivatives.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2S/c17-13-6-8-14(9-7-13)21-11-16(20)18-10-15(19)12-4-2-1-3-5-12/h6-9,12,15,19H,1-5,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXIRCTUQVLMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CSC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:

  • Preparation of Cyclohexylamine: Cyclohexylamine is synthesized through the reduction of cyclohexanone.

  • Formation of Hydroxyethylamine: Ethylene oxide reacts with cyclohexylamine to form 2-hydroxyethylcyclohexylamine.

  • Thiolation Reaction: The hydroxyethylcyclohexylamine is then reacted with 4-fluorobenzenethiol to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring optimal reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction Products: Reduction reactions can yield alcohols or amines.

  • Substitution Products: Substitution reactions can produce a wide range of derivatives, including halogenated or alkylated compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: The compound can be used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves interactions with molecular targets and pathways. The fluorophenylthio group may interact with specific enzymes or receptors, leading to biological or chemical activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enzyme Inhibition

  • BB-4h (benzothiazole derivative): Exhibits MAO-B inhibition with IC₅₀ = 2.95 ± 0.09 mM, attributed to the nitrobenzyl and fluorophenyl groups enhancing target interaction .
  • Compound 12 (quinazolinone-thioacetamide): Shows hCA I inhibition (Kᵢ = 548.6 nM), outperforming analogues with bulkier substituents (e.g., compound 18, Kᵢ = 2048 nM) . The 4-fluorophenylthio group in the target compound may similarly optimize enzyme binding.

Structural-Activity Relationships (SAR)

  • Fluorine Substitution: The 4-fluorophenylthio group in the target compound and BB-4h enhances electronic interactions and metabolic stability compared to non-fluorinated analogues .
  • Cyclohexyl vs. Cyclic Amines : Cyclohexyl-hydroxyethyl in the target compound may improve lipophilicity and membrane permeability relative to cyclopentyl or difluorocyclohexyl groups (e.g., compounds 4–11 in ) .
  • Thioacetamide Linkers : The thioether bridge in the target compound and analogues (e.g., AJ5d, BB-4h) facilitates hydrogen bonding and π-π stacking with enzyme active sites .

Physicochemical Properties

  • Melting Points : Derivatives with rigid aromatic systems (e.g., compound 3d in , m.p. 238°C) exhibit higher melting points than flexible cyclohexyl-based compounds, suggesting the target compound may have moderate thermal stability .
  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogues like N-(4-bromophenyl)-2-(2-thienyl)acetamide () .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₆H₂₂FNO₂S
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 1396884-82-4

The structure of the compound features a cyclohexyl group, a hydroxyl group, and a thioacetamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
  • Receptor Binding : It is hypothesized that this compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research into related compounds has highlighted their anticancer properties. For instance, compounds with similar thioacetamide structures have demonstrated significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for these compounds often fall within the low micromolar range, indicating potent activity against tumor cells .

CompoundCell LineIC₅₀ (μM)
Compound AA3754.2
Compound BMCF-71.88
Compound CHCT1160.95

These findings suggest that this compound could exhibit similar anticancer properties.

Study on Structural Analogues

A comparative study involving various thioacetamides revealed that modifications in the side groups significantly influence biological activity. For instance, the introduction of fluorine atoms in the phenyl ring enhanced the inhibitory effects on cancer cell proliferation . This suggests that this compound could be optimized for better efficacy through structural modifications.

In Vitro Testing

In vitro assays using human cancer cell lines have shown that compounds with similar scaffolds can induce apoptosis and inhibit cell cycle progression. These studies typically measure cell viability and apoptosis rates using assays such as MTT or Annexin V staining.

Q & A

Q. (Basic | Characterization)

  • ¹H/¹³C NMR :
    • Cyclohexyl protons: Multiplet signals at δ 1.2–2.1 ppm (axial/equatorial H).
    • Fluorophenyl group: Doublets (J = 8.5 Hz) at δ 7.3–7.5 ppm for aromatic H.
    • Hydroxyethyl moiety: Broad singlet at δ 4.8 ppm (OH), triplet at δ 3.6 ppm (CH₂).
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 380.18 (calculated).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and S-C (~680 cm⁻¹) .

How can researchers resolve discrepancies in bioactivity data when evaluating this compound across different assay systems?

Q. (Advanced | Data Contradiction Analysis)

  • Assay Validation :
    • Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish direct target engagement from off-target effects.
    • Control variables: pH (7.4 vs. lysosomal conditions), reducing agents (e.g., DTT for thiol stability).
  • Orthogonal Methods : Surface plasmon resonance (SPR) for binding affinity validation, or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

What strategies are recommended for elucidating the molecular interaction mechanisms of this compound with putative biological targets?

Q. (Advanced | Mechanistic Studies)

  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., cyclooxygenase-2).
    • Validate with 100-ns molecular dynamics (MD) simulations to assess binding stability (RMSD < 2 Å).
  • Biochemical Assays : Competitive inhibition studies (IC₅₀ determination) and site-directed mutagenesis of key residues (e.g., catalytic Ser530 in COX-2) .

How should solubility and stability studies be designed to ensure reproducible pharmacokinetic profiling in preclinical models?

Q. (Advanced | Pharmacokinetics)

  • Solubility :
    • Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method with HPLC quantification.
    • Calculate logP (predicted ~3.2) to guide formulation (e.g., PEG-based nanoemulsions).
  • Stability :
    • Incubate at 37°C in plasma (human/rodent) for 24h; monitor degradation via LC-MS.
    • Assess photostability under ICH guidelines (UV light, 1.2 million lux hours) .

What experimental approaches are critical for evaluating the compound’s potential in modulating inflammatory pathways?

Q. (Advanced | Bioactivity)

  • In Vitro :
    • Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).
    • COX-2 inhibition assays (colorimetric kit, IC₅₀ comparison with celecoxib).
  • In Vivo :
    • Murine carrageenan-induced paw edema model: Administer 10–50 mg/kg orally; monitor edema reduction over 6h.
    • Histopathology: Assess neutrophil infiltration in tissue sections .

How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Q. (Advanced | Structural Analysis)

  • Crystallization Screens : Use vapor diffusion (hanging drop) with PEG 3350 or 2-methyl-2,4-pentanediol (MPD) as precipitants.
  • Cryoprotection : Soak crystals in 20% glycerol before flash-freezing.
  • Data Collection : Resolve to 1.8 Å resolution; refine with SHELXL (R-factor < 0.15). Key interactions: Hydrogen bonds between amide NH and sulfonyl oxygen .

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